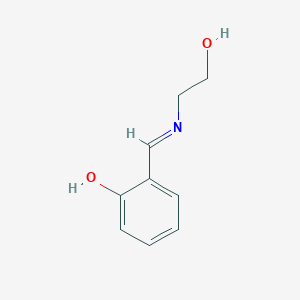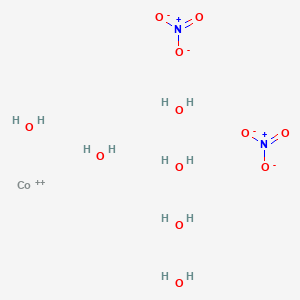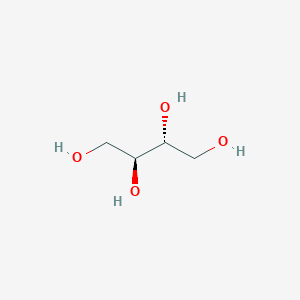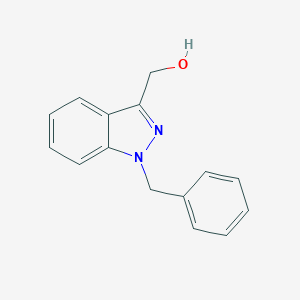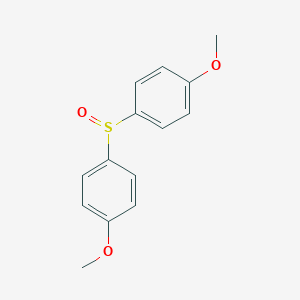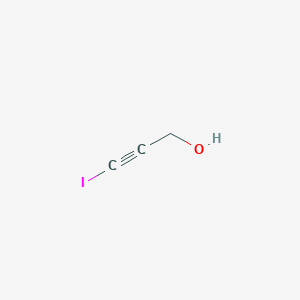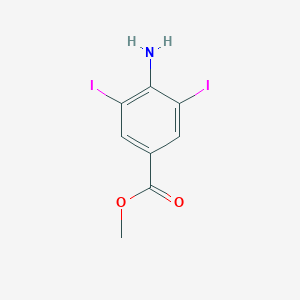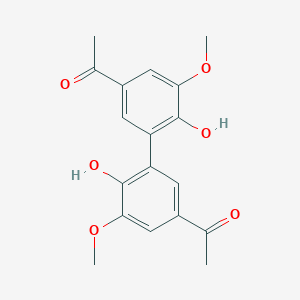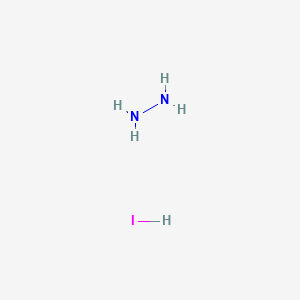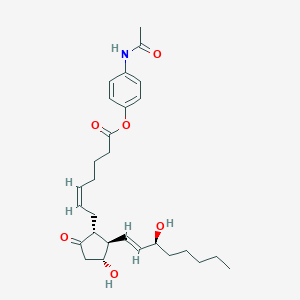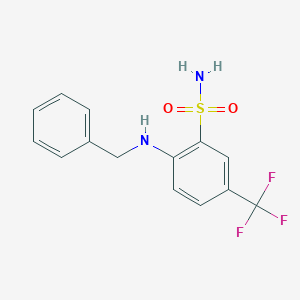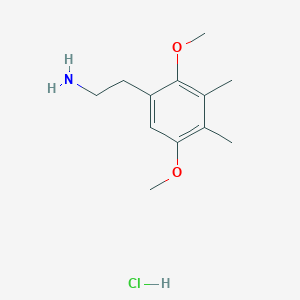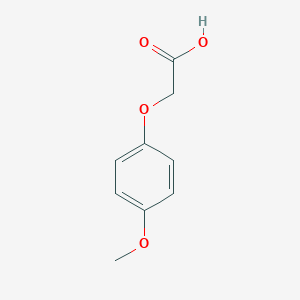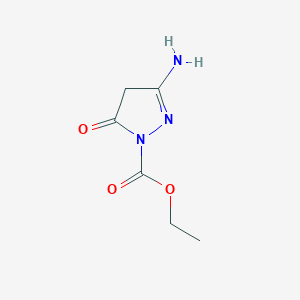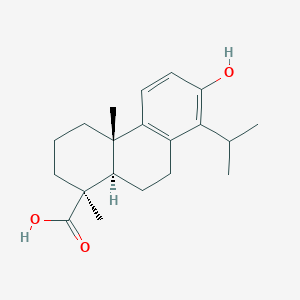
4beta-Carboxy-19-nortotarol
Overview
Description
4beta-Carboxy-19-nortotarol is a high-purity natural product with a CAS number of 55102-39-1 . It is a type of compound known as Diterpenoids .
Synthesis Analysis
4beta-Carboxy-19-nortotarol is commonly used as an intermediate in drug synthesis . It can be used to synthesize biologically active compounds, such as plant steroid hormones .Molecular Structure Analysis
The molecular formula of 4beta-Carboxy-19-nortotarol is C20H28O3 . It has a molecular weight of 316.43g/mol .Chemical Reactions Analysis
The quality of 4beta-Carboxy-19-nortotarol is confirmed by HPLC, NMR, and MS .Physical And Chemical Properties Analysis
4beta-Carboxy-19-nortotarol is a solid with a white or off-white crystal morphology . It has high stability . The compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Application 1: Antibacterial Activity
- Specific Scientific Field : Microbiology
- Summary of the Application : 4beta-Carboxy-19-nortotarol has been found to have antibacterial activity against oral pathogenic microorganisms .
- Methods of Application or Experimental Procedures : The compound was isolated from the bark of Podocarpus macrophyllus, a plant native to the subtropical areas of southeastern China, Taiwan, and Japan . The bark was extracted with hot methanol, and the extract was subjected to various chromatographic techniques to isolate the compound .
- Results or Outcomes : Some of the compounds isolated, including 4beta-Carboxy-19-nortotarol, showed antibacterial activity against oral pathogenic microorganisms, with minimum inhibitory concentration (MIC) values ranging from 3.1 to 25ppm .
Application 2: Inhibition of Lipid Peroxidation
- Specific Scientific Field : Biochemistry
- Summary of the Application : 4beta-Carboxy-19-nortotarol has been found to inhibit lipid peroxidation .
- Methods of Application or Experimental Procedures : The compound’s ability to inhibit lipid peroxidation was tested in a laboratory setting .
- Results or Outcomes : 4beta-Carboxy-19-nortotarol was found to inhibit microsomal lipid peroxidation induced by Fe(III)-ADP/NADPH and mitochondrial lipid peroxidation induced by Fe(III)-ADP/NADH . It also inhibited linoleic acid autoxidation but not the generation of superoxide anion .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1S,4aS,10aR)-7-hydroxy-1,4a-dimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-12(2)17-13-6-9-16-19(3,14(13)7-8-15(17)21)10-5-11-20(16,4)18(22)23/h7-8,12,16,21H,5-6,9-11H2,1-4H3,(H,22,23)/t16-,19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFSGGBGOKCJFA-AHRSYUTCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC2=C1CCC3C2(CCCC3(C)C(=O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C=CC2=C1CC[C@@H]3[C@@]2(CCC[C@]3(C)C(=O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4beta-Carboxy-19-nortotarol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



